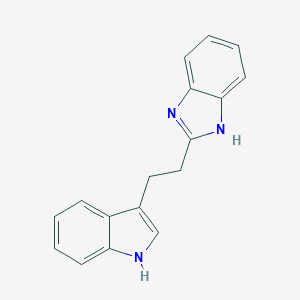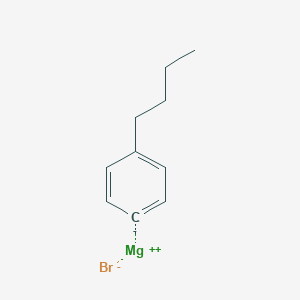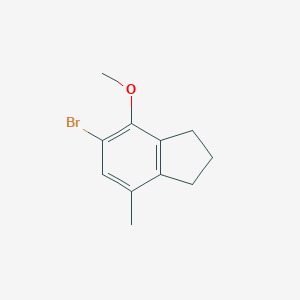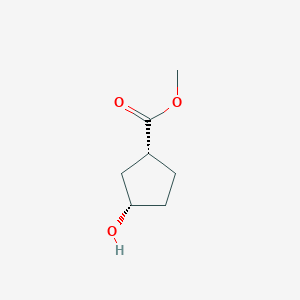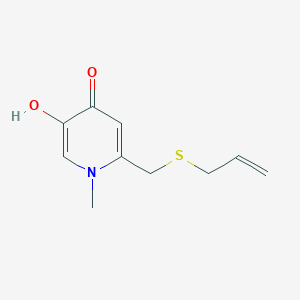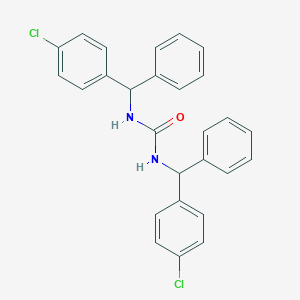
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research. This compound is also known as DCDPU or DCPU and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mecanismo De Acción
Further studies are needed to fully understand the mechanism of action of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
3. Toxicity: Further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.
In conclusion, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound has shown potential in various fields, including cancer research, neuroprotection, and antimicrobial activity. While further research is needed to fully understand the mechanism of action and potential clinical applications of this compound, it represents a promising area of research for the future.
Efectos Bioquímicos Y Fisiológicos
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been shown to have various biochemical and physiological effects. Some of the key effects of this compound include:
1. Anti-inflammatory Effects: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been shown to have potential anti-inflammatory effects. Studies have shown that this compound can reduce inflammation in various animal models.
2. Antioxidant Effects: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been shown to have potential antioxidant effects. Studies have shown that this compound can scavenge free radicals and prevent oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. High Purity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically synthesized to a high degree of purity, which makes it ideal for use in lab experiments.
2. Versatile: This compound has been shown to have potential applications in various fields, which makes it a versatile compound for lab experiments.
Some of the limitations of this compound include:
1. Limited Solubility: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has limited solubility in water, which can make it challenging to use in certain lab experiments.
2. Potential Toxicity: This compound has been shown to have potential toxicity in some animal models, which can limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for research on N,N'-Bis((4-chlorophenyl)phenylmethyl)urea. Some of the key areas where further research is needed include:
1. Clinical Trials: Further studies are needed to investigate the potential clinical applications of this compound, particularly in the areas of cancer and neurodegenerative diseases.
2.
Métodos De Síntesis
The synthesis of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically carried out using a multi-step process. The starting materials for this synthesis are 4-chlorobenzylamine and 4-chlorobenzylisocyanate. These two compounds are reacted together to form the intermediate, N,N'-bis(4-chlorobenzyl)urea. This intermediate is then reacted with benzaldehyde to form the final product, N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
Aplicaciones Científicas De Investigación
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Some of the key areas where this compound has been investigated include:
1. Cancer Research: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been shown to have potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
2. Neuroprotection: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration.
3. Antimicrobial Activity: N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has also been shown to have potential antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
Propiedades
Número CAS |
160807-85-2 |
|---|---|
Nombre del producto |
N,N'-Bis((4-chlorophenyl)phenylmethyl)urea |
Fórmula molecular |
C27H22Cl2N2O |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
1,3-bis[(4-chlorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32) |
Clave InChI |
LJJHZYAKZRWTNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Sinónimos |
1,3-bis[(4-chlorophenyl)-phenyl-methyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



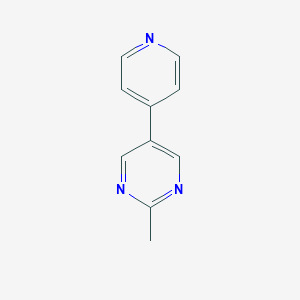
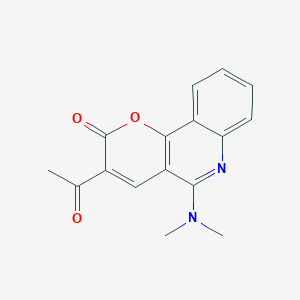
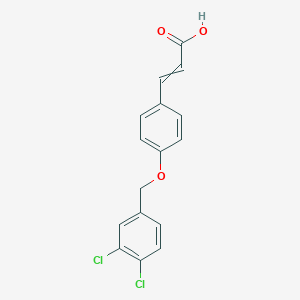
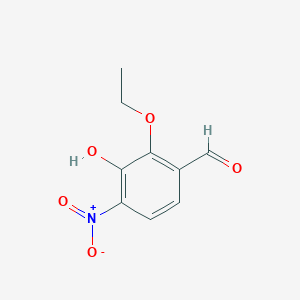
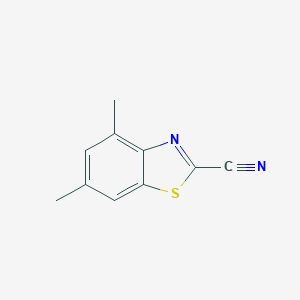
![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)
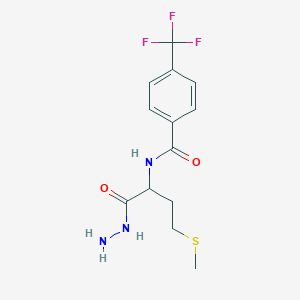
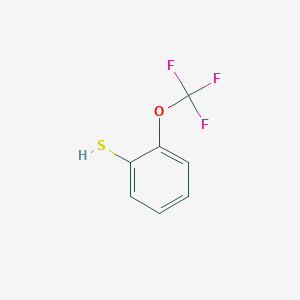
![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)
